4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
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Overview
Description
4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent coupling with the cyclohexyl and aniline moieties. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and aniline sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic and heterocyclic components can be utilized in the design of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(3-methoxyphenyl)ethyl]aniline
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline stands out due to its combination of a tetrazole ring with a cyclohexyl and aniline moiety, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22ClN5 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C20H22ClN5/c1-15-6-5-7-18(14-15)26-19(23-24-25-26)20(12-3-2-4-13-20)22-17-10-8-16(21)9-11-17/h5-11,14,22H,2-4,12-13H2,1H3 |
InChI Key |
BPXVFZNLBGBMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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